molecular formula C9H16O2 B14270001 1,7-Dimethoxyhepta-1,6-diene CAS No. 138236-07-4

1,7-Dimethoxyhepta-1,6-diene

Cat. No.: B14270001
CAS No.: 138236-07-4
M. Wt: 156.22 g/mol
InChI Key: HWRBCGJMRAQAIP-UHFFFAOYSA-N
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Description

1,7-Dimethoxyhepta-1,6-diene is an organic compound characterized by the presence of two methoxy groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethoxyhepta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of heptadiene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy groups being introduced via electrophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethoxyhepta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the diene system into single bonds, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

1,7-Dimethoxyhepta-1,6-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Dimethoxyhepta-1,6-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which forms new carbon-carbon bonds. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.

    1,4-Pentadiene: Another conjugated diene with similar reactivity but different physical properties.

    Isoprene: A naturally occurring diene used in the synthesis of natural rubber.

Uniqueness

1,7-Dimethoxyhepta-1,6-diene is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other dienes. This makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

138236-07-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,7-dimethoxyhepta-1,6-diene

InChI

InChI=1S/C9H16O2/c1-10-8-6-4-3-5-7-9-11-2/h6-9H,3-5H2,1-2H3

InChI Key

HWRBCGJMRAQAIP-UHFFFAOYSA-N

Canonical SMILES

COC=CCCCC=COC

Origin of Product

United States

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